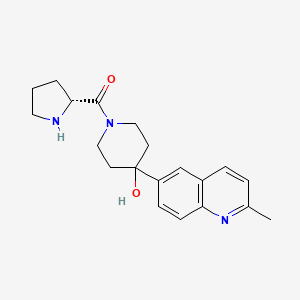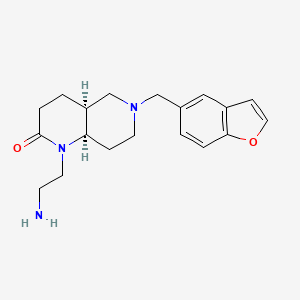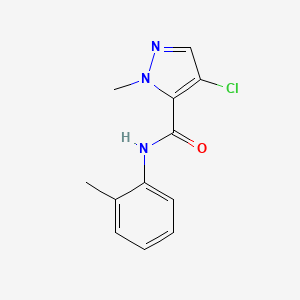
4-(2-methyl-6-quinolinyl)-1-D-prolyl-4-piperidinol dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-methyl-6-quinolinyl)-1-D-prolyl-4-piperidinol dihydrochloride, also known as PQQ, is a redox cofactor that has gained significant attention in recent years due to its potential therapeutic applications. PQQ is a small molecule that is involved in cellular energy metabolism and has been shown to possess antioxidant properties. In
Wirkmechanismus
4-(2-methyl-6-quinolinyl)-1-D-prolyl-4-piperidinol dihydrochloride acts as a redox cofactor, which means that it is involved in the transfer of electrons during cellular energy metabolism. 4-(2-methyl-6-quinolinyl)-1-D-prolyl-4-piperidinol dihydrochloride has been shown to stimulate the growth of new mitochondria, which can improve cellular energy production. Additionally, 4-(2-methyl-6-quinolinyl)-1-D-prolyl-4-piperidinol dihydrochloride can activate key signaling pathways that are involved in cellular growth and survival.
Biochemical and Physiological Effects
4-(2-methyl-6-quinolinyl)-1-D-prolyl-4-piperidinol dihydrochloride has been shown to have a number of biochemical and physiological effects. Research has shown that 4-(2-methyl-6-quinolinyl)-1-D-prolyl-4-piperidinol dihydrochloride can improve cognitive function, protect against neurodegenerative diseases, and enhance mitochondrial function. Additionally, 4-(2-methyl-6-quinolinyl)-1-D-prolyl-4-piperidinol dihydrochloride has been shown to possess antioxidant properties and can protect against oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-(2-methyl-6-quinolinyl)-1-D-prolyl-4-piperidinol dihydrochloride in lab experiments is that it is a small molecule that can easily penetrate cell membranes. Additionally, 4-(2-methyl-6-quinolinyl)-1-D-prolyl-4-piperidinol dihydrochloride is relatively stable and can be easily synthesized. One limitation of using 4-(2-methyl-6-quinolinyl)-1-D-prolyl-4-piperidinol dihydrochloride in lab experiments is that it can be expensive to produce and may not be readily available in large quantities.
Zukünftige Richtungen
There are a number of future directions for research on 4-(2-methyl-6-quinolinyl)-1-D-prolyl-4-piperidinol dihydrochloride. One area of interest is the potential use of 4-(2-methyl-6-quinolinyl)-1-D-prolyl-4-piperidinol dihydrochloride in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, research is needed to better understand the mechanisms of action of 4-(2-methyl-6-quinolinyl)-1-D-prolyl-4-piperidinol dihydrochloride and how it interacts with other cellular pathways. Finally, research is needed to develop more efficient and cost-effective methods of synthesizing 4-(2-methyl-6-quinolinyl)-1-D-prolyl-4-piperidinol dihydrochloride for research purposes.
Conclusion
In conclusion, 4-(2-methyl-6-quinolinyl)-1-D-prolyl-4-piperidinol dihydrochloride is a redox cofactor that has gained significant attention in recent years due to its potential therapeutic applications. 4-(2-methyl-6-quinolinyl)-1-D-prolyl-4-piperidinol dihydrochloride has been shown to improve cognitive function, protect against neurodegenerative diseases, and enhance mitochondrial function. Additionally, 4-(2-methyl-6-quinolinyl)-1-D-prolyl-4-piperidinol dihydrochloride has been shown to possess antioxidant properties and can protect against oxidative stress. While there are advantages and limitations to using 4-(2-methyl-6-quinolinyl)-1-D-prolyl-4-piperidinol dihydrochloride in lab experiments, there are a number of future directions for research on this promising molecule.
Synthesemethoden
4-(2-methyl-6-quinolinyl)-1-D-prolyl-4-piperidinol dihydrochloride can be synthesized through a variety of methods, including chemical synthesis and microbial fermentation. Chemical synthesis involves the use of synthetic chemistry techniques to produce 4-(2-methyl-6-quinolinyl)-1-D-prolyl-4-piperidinol dihydrochloride from starting materials. Microbial fermentation involves the use of bacteria to produce 4-(2-methyl-6-quinolinyl)-1-D-prolyl-4-piperidinol dihydrochloride through a natural biosynthetic pathway. Both methods have been used to produce 4-(2-methyl-6-quinolinyl)-1-D-prolyl-4-piperidinol dihydrochloride for research purposes.
Wissenschaftliche Forschungsanwendungen
4-(2-methyl-6-quinolinyl)-1-D-prolyl-4-piperidinol dihydrochloride has been the subject of numerous scientific studies due to its potential therapeutic applications. Research has shown that 4-(2-methyl-6-quinolinyl)-1-D-prolyl-4-piperidinol dihydrochloride can improve cognitive function, protect against neurodegenerative diseases, and enhance mitochondrial function. Additionally, 4-(2-methyl-6-quinolinyl)-1-D-prolyl-4-piperidinol dihydrochloride has been shown to possess antioxidant properties and can protect against oxidative stress.
Eigenschaften
IUPAC Name |
[4-hydroxy-4-(2-methylquinolin-6-yl)piperidin-1-yl]-[(2R)-pyrrolidin-2-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2/c1-14-4-5-15-13-16(6-7-17(15)22-14)20(25)8-11-23(12-9-20)19(24)18-3-2-10-21-18/h4-7,13,18,21,25H,2-3,8-12H2,1H3/t18-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLMSSPGLHJZKOF-GOSISDBHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C=C(C=C2)C3(CCN(CC3)C(=O)C4CCCN4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC2=C(C=C1)C=C(C=C2)C3(CCN(CC3)C(=O)[C@H]4CCCN4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl N-{[2-(3-methoxyphenyl)-1-piperidinyl]carbonyl}-beta-alaninate](/img/structure/B5402669.png)

![N-{[4-(3-fluorophenyl)-5-pyridin-2-yl-1H-imidazol-2-yl]methyl}-2-(1H-pyrazol-1-yl)acetamide](/img/structure/B5402682.png)
![3-{[3-(4-methoxyphenyl)-3-oxo-1-propen-1-yl]amino}benzoic acid](/img/structure/B5402700.png)
![N-isopropyl-1-methyl-N-[(5-oxopyrrolidin-2-yl)methyl]-1H-indole-3-carboxamide](/img/structure/B5402702.png)
![3-[(4-bromobenzyl)thio]-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B5402710.png)
![1-{3-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]acryloyl}piperidine](/img/structure/B5402716.png)

![2-[1-(2-fluorobenzyl)-3-oxo-2-piperazinyl]-N-[2-hydroxy-1-(hydroxymethyl)ethyl]acetamide](/img/structure/B5402725.png)

![3,3-dimethyl-N-{[2-(3-methylphenyl)-1,3-thiazol-4-yl]methyl}butanamide](/img/structure/B5402734.png)
![rel-(4aS,8aR)-1-[2-(methylamino)ethyl]-6-[(5-propyl-2-furyl)methyl]octahydro-1,6-naphthyridin-2(1H)-one dihydrochloride](/img/structure/B5402742.png)
![N-[2-(2-fluorophenoxy)ethyl]-2-quinolinecarboxamide](/img/structure/B5402751.png)
![1'-[(5-methylpyridin-3-yl)carbonyl]spiro[indole-3,4'-piperidin]-2(1H)-one](/img/structure/B5402762.png)